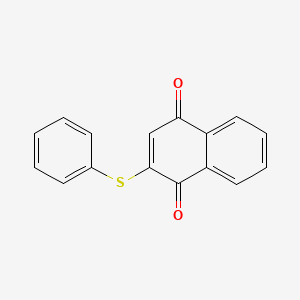
Amino-EG6-undecanethiol (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-EG6-undecanethiol (hydrochloride) is a compound that features a thiol group, an amino group, and a polyethylene glycol chain. This compound is often used in the preparation of self-assembled monolayers on gold surfaces due to its ability to form stable and highly oriented layers. The presence of the polyethylene glycol chain imparts hydrophilicity, making it suitable for various biochemical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-EG6-undecanethiol (hydrochloride) typically involves the reaction of a polyethylene glycol derivative with an amino-undecanethiolThe final step involves the deprotection of the thiol group and the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of Amino-EG6-undecanethiol (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Amino-EG6-undecanethiol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various electrophiles under mild conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
Amino-EG6-undecanethiol (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the preparation of self-assembled monolayers on gold surfaces for sensor applications.
Biology: Employed in the immobilization of biomolecules for biosensing and bioassays.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and microarrays
Mechanism of Action
The mechanism of action of Amino-EG6-undecanethiol (hydrochloride) involves the formation of stable self-assembled monolayers on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment that prevents non-specific binding of proteins and other biomolecules. This property is crucial for the development of highly sensitive and specific biosensors .
Comparison with Similar Compounds
11-Amino-1-undecanethiol (hydrochloride): Similar structure but lacks the polyethylene glycol chain, resulting in lower hydrophilicity.
Amino-EG3-undecanethiol (hydrochloride): Shorter polyethylene glycol chain, leading to different surface properties.
Uniqueness: Amino-EG6-undecanethiol (hydrochloride) is unique due to its longer polyethylene glycol chain, which provides enhanced hydrophilicity and stability. This makes it particularly suitable for applications requiring minimal non-specific binding and high surface orientation .
Properties
Molecular Formula |
C23H50ClNO6S |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
11-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C23H49NO6S.ClH/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31;/h31H,1-24H2;1H |
InChI Key |
LTNKJKXXAJVXSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCCOCCN)CCCCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)



![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)






